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Introduction

While the query specified C15-Ceramide, a comprehensive review of current scientific
literature reveals a significant focus on the C15:0 fatty acid (Pentadecanoic acid) for its
beneficial roles in cardiovascular health. A ceramide is a lipid composed of a sphingosine
backbone linked to a fatty acid; thus, a C15-Ceramide would incorporate a 15-carbon fatty
acid. However, research on this specific ceramide in cardiovascular disease (CVD) is sparse.

Conversely, there is a robust and growing body of evidence indicating that the odd-chain
saturated fatty acid Pentadecanoic acid (C15:0) is associated with improved cardiovascular
outcomes.[1][2] This stands in contrast to the well-documented detrimental effects of even-
chain ceramides, such as C16:0 and C18:0 ceramides, which are linked to apoptosis,
inflammation, insulin resistance, and are considered independent risk factors for adverse
cardiovascular events.[3][4][5]

These application notes will therefore focus on the scientifically prominent Pentadecanoic acid
(C15:0), providing context on general ceramide metabolism to highlight the critical differences
based on fatty acid chain length.

General Ceramide Synthesis Pathway
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The biological impact of a ceramide is heavily dependent on the length of its fatty acid chain,
which is incorporated by a family of enzymes called Ceramide Synthases (CerS). The diagram
below illustrates the general de novo synthesis pathway, showing how different fatty acids
result in distinct ceramide species with differing pathological roles.
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Caption: De novo ceramide synthesis pathway highlighting the role of Ceramide Synthases
(CerS).

Application Notes for Pentadecanoic Acid (C15:0)
Proposed Mechanism of Action
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Pentadecanoic acid (C15:0) is an exogenous odd-chain saturated fatty acid primarily obtained
from dietary sources like dairy fat.[6] Its cardioprotective effects are attributed to its pleiotropic
activities, including the activation of key metabolic regulators and inhibition of inflammatory

pathways.[7][8]

e PPAR Agonism: C15:0 is a dual partial agonist for Peroxisome Proliferator-Activated
Receptors alpha (PPAR-a) and delta (PPAR-d), which are critical regulators of lipid
metabolism and inflammation.[8]

o AMPK Activation & mTOR Inhibition: C15:0 activates AMP-activated protein kinase (AMPK)
and inhibits the mechanistic target of rapamycin (mTOR).[7][9] This signaling axis is a core
component of longevity pathways and plays a crucial role in maintaining metabolic
homeostasis.

o Anti-Inflammatory Effects: In vitro studies demonstrate that C15:0 reduces the expression of
multiple pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant
Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFa).[6][10]

e Mitochondrial Function: C15:0 has been shown to repair mitochondrial function and reduce

the production of reactive oxygen species (ROS).[6]

The diagram below illustrates these interconnected pathways.
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Caption: Proposed cardioprotective signaling pathways of Pentadecanoic Acid (C15:0).

Summary of Key Research Findings
Research findings consistently support a beneficial role for C15:0 in cardiovascular health.
o Observational Studies: Large prospective human cohort studies consistently show that

higher circulating levels of C15:0 are associated with a lower risk of developing
cardiovascular disease, heart failure, hypertension, and type 2 diabetes.[1][2][10]

e In Vitro Studies: Experiments using primary human cell systems mimicking various disease
states show C15:0 has broad anti-inflammatory and anti-fibrotic activities at physiologically
relevant concentrations (e.g., 17 uM) and is non-cytotoxic.[1][11]

 In Vivo Animal Studies: In animal models of metabolic disease, dietary supplementation with
C15:0 has been shown to lower glucose, total cholesterol, and triglycerides, reduce pro-
inflammatory cytokines, and attenuate liver fibrosis.[10]

Data Presentation: Quantitative Findings

The following tables summarize key quantitative data from relevant studies.

Table 1: Observational Studies on Circulating C15:0 and Cardiovascular Risk
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Outcome Population / Study

Hypertension NHANES (n=4,775)

Key Finding Reference

An increase in
serum C15:0%0 was
associated with
lower odds of
[2]
prevalent
hypertension (OR =
0.78, 95% CI: 0.66—

0.93).

Cardiovascular _ _
) Multi-cohort analysis
Disease

Higher circulating

C15:0 was associated

with a lower risk of

incident CVD in a o]
linear dose-response

manner.

. Prospective cohort
Heart Failure _
studies

Higher C15:0 blood
concentrations are
linked to a lower risk [1][10]
of developing heart

failure.

| All-Cause Mortality | Prospective cohort study | A U-shaped association was observed, with

the lowest risk of mortality at circulating C15:0 concentrations of 0.2 to 0.3% of total fatty acids.

6] 1

Table 2: In Vitro Effects of C15:0 on Cardiovascular-Relevant Biomarkers
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Effect at
Cell System Biomarker Optimal Dose Relevance Reference
(17 pMm)
HUVEC + Chronic
Cytokines (3C MCP-1 Decreased Inflammation, [10]
System) CVD
HUVEC + Chronic
Cytokines (3C HLA-DR Decreased Inflammation, [12]
System) CVvD
PBMC + HUVEC Angiogenesis,
VEGFR2 Decreased ) [7]
(LPS System) Inflammation
Autoimmune
PBMC + HUVEC  T-cell ]
) ) Decreased Disease, [7]
(SAg System) Proliferation _
Inflammation

| Coronary Artery Smooth Muscle | Proliferation | Decreased | Atherosclerosis |[1] |

HUVEC: Human Umbilical Vein Endothelial Cells; PBMC: Peripheral Blood Mononuclear Cells;
MCP-1: Monocyte Chemoattractant Protein-1; HLA-DR: Human Leukocyte Antigen — DR
Isotype; VEGFR2: Vascular Endothelial Growth Factor Receptor 2.

Table 3: In Vivo (Animal Model) Effects of C15:0 Supplementation
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Animal Model Duration Key Findings Reference

Lower glucose,

High-fat diet- total cholesterol,
induced obese 12 weeks and body weight [10]
mice gain compared to
controls.
Lowered
inflammation,
Model of nonalcoholic cholesterol, and
) ) 12 weeks ) ) [10]
fatty liver disease triglycerides;

attenuated anemia

and liver fibrosis.

| ApoE—/-/LdIr-/- mice (Atherosclerosis) | 12 weeks | (Studied with branched-chain FAs, but
provides a model) Reduced hyperlipidemia, particularly triglycerides. |[13] |

Experimental Protocols

Protocol 1: In Vitro Assessment of C15:0 on Human
Endothelial Cells

This protocol describes a method to assess the anti-inflammatory effects of C15:0 on human
umbilical vein endothelial cells (HUVECS) stimulated with a pro-inflammatory agent like
Lipopolysaccharide (LPS).
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Caption: Experimental workflow for testing the anti-inflammatory effects of C15:0 in vitro.

Methodology:

e Cell Culture: Culture HUVECS in appropriate endothelial growth medium at 37°C and 5%

CO:. Use cells at early passages (P2-P5) to maintain physiological responses.

o Seeding: Seed HUVECSs into 96-well plates at a density that ensures they reach ~90%

confluency on the day of the experiment.

e C15:0 Preparation: Prepare a sterile stock solution of Pentadecanoic acid (e.g., 100 mM in

ethanol). From this stock, prepare serial dilutions in culture medium to achieve final desired
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concentrations (e.g., 1.9, 5.6, 17, 50 puM). Include a vehicle control (medium with the same
final concentration of ethanol).

e Pre-treatment: Remove old medium from cells and add the C15:0 working solutions or
vehicle control. Incubate for 1-2 hours.

e Inflammatory Stimulation: Add LPS (or another stimulus like TNFa) directly to the wells to
achieve the final desired concentration (e.g., 100 ng/mL).

 Incubation: Return the plate to the incubator for 18-24 hours.

o Supernatant Collection: Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to
pellet any detached cells. Carefully collect the supernatant for analysis.

e Analysis: Quantify the concentration of inflammatory markers like MCP-1 and IL-6 in the
supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA)
kits, following the manufacturer's instructions.

o Data Interpretation: Compare cytokine levels in C15:0-treated wells to the LPS-only control
to determine the dose-dependent inhibitory effect of C15:0.

Protocol 2: In Vivo Assessment in a Mouse Model of
Atherosclerosis

This protocol outlines a study to evaluate the effect of C15:0 supplementation on the
development of atherosclerosis in ApoE~/~/LdIr~/~ double knockout mice, a model that
spontaneously develops hyperlipidemia and atherosclerotic plaques.[13]

Methodology:

e Animal Model: Use male ApoE~/~/LdIr~/~ mice, aged 8-10 weeks. House animals in a
controlled environment with a 12-hour light/dark cycle and ad libitum access to food and
water. All procedures must be approved by an Institutional Animal Care and Use Committee
(IACUC).

e Diet Formulation:

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12611978/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Control Diet: Prepare a standard chow or a Western-type diet (high-fat, high-cholesterol)
as the control.

o C15:0 Diet: Prepare the same base diet supplemented with pure Pentadecanoic acid. A
typical dose might be 0.5-1.0 g/kg of diet. Ensure the C15:0 is thoroughly mixed for
homogeneity.

o Experimental Groups: Randomly divide mice into two groups (n=10-15 per group):

o Group 1: Control Diet

o Group 2: C15:0 Supplemented Diet

o Study Duration: Feed the mice their respective diets for 12-16 weeks. Monitor body weight
and food intake weekly.

» Blood Collection & Analysis: Collect blood samples via tail vein or retro-orbital sinus at
baseline and at the end of the study.

o Separate plasma and store at -80°C.

o Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using commercial
enzymatic kits.

o Analyze plasma for inflammatory markers (e.g., MCP-1) using ELISA.

o Tissue Harvesting and Analysis: At the end of the study, euthanize mice and perfuse the
vascular system with saline.

o Harvest the aorta from the arch to the iliac bifurcation.

o En Face Analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich
plagues, and quantify the plaque area as a percentage of the total aortic surface area
using imaging software.

o Histological Analysis: Embed the aortic root in OCT compound for cryosectioning. Stain
sections with Oil Red O (for lipids) and Masson's trichrome (for collagen/fibrosis). Quantify
plaque size and composition.
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Protocol 3: Quantification of C15:0 in Plasma by GC-MS

This protocol provides a standard method for extracting and quantifying total C15:0 (free and
esterified) from plasma using gas chromatography-mass spectrometry (GC-MS).[14][15]

Methodology:

« Internal Standard Preparation: Prepare a stock solution of a deuterated C15:0 internal
standard (e.g., Pentadecanoic Acid-d3) in ethanol. This is critical for accurate quantification.
[16]

o Sample Preparation & Lipid Extraction:
o To 100 pL of plasma in a glass tube, add 100 pL of the deuterated internal standard.

o Add 1 mL of chloroform and 2 mL of methanol (containing an antioxidant like BHT). Vortex
for 5-10 minutes. This is a modified Bligh and Dyer extraction.[15]

o Add another 1 mL of chloroform and 1 mL of 1.0% EDTA solution to induce phase
separation. Vortex for 2 minutes.

o Centrifuge at ~2000 x g for 10 minutes.

o Carefully collect the lower organic phase containing the lipids using a glass Pasteur
pipette.

e Saponification (to release esterified FAS):
o Dry the collected organic phase under a stream of nitrogen.

o Add 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to hydrolyze the fatty
acid esters.

» Derivatization to FAMEs (Fatty Acid Methyl Esters):

o After cooling, add 1 mL of 14% Boron Trifluoride (BFs) in methanol. Heat at 80°C for 5
minutes. This reaction methylates the free fatty acids, making them volatile for GC
analysis.
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o Cool the sample and add 1 mL of hexane and 1 mL of water. Vortex and centrifuge to
separate phases.

o Collect the upper hexane layer containing the FAMEs.

e GC-MS Analysis:

[e]

Injection: Inject 1 pL of the hexane extract into the GC-MS system.

o GC Column: Use a polar capillary column suitable for FAME separation (e.g., a DB-23 or
similar).

o Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp
up to a high temperature (e.g., 250°C) to elute all FAMEs.

o MS Detection: Operate the mass spectrometer in Selected lon Monitoring (SIM) mode to
specifically detect the characteristic ions for C15:0-methyl ester and its deuterated internal
standard.

¢ Quantification:

o Prepare a standard curve using known concentrations of non-labeled C15:0 standard
mixed with a fixed amount of the deuterated internal standard.

o Calculate the ratio of the analyte peak area to the internal standard peak area for both the
standards and the samples.

o Determine the concentration of C15:0 in the plasma samples by interpolating their peak
area ratios on the standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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